molecular formula C8H11NO2 B2599032 O-[(2-methoxyphenyl)methyl]hydroxylamine CAS No. 161146-52-7

O-[(2-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B2599032
CAS No.: 161146-52-7
M. Wt: 153.181
InChI Key: OOJGDPODQAPHLV-UHFFFAOYSA-N
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Description

O-[(2-Methoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . Its structure features a hydroxylamine group ether-linked to a 2-methoxybenzyl group . This building block is valuable in organic synthesis and medicinal chemistry research, particularly for constructing novel molecular architectures. As a hydroxylamine derivative, this compound is a versatile precursor in chemical synthesis. It can be used to develop protecting groups for sensitive functionalities or serve as a key intermediate in synthesizing more complex molecules for pharmaceutical and material science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as a hazardous chemical. Based on similar compounds, it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(2-methoxyphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGDPODQAPHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for O 2 Methoxyphenyl Methyl Hydroxylamine

Established Synthetic Routes and Reaction Pathways

Traditional methods for the synthesis of O-substituted hydroxylamines, including O-[(2-methoxyphenyl)methyl]hydroxylamine, have been well-documented. These routes often contend with the challenge of regioselectivity due to the presence of two nucleophilic sites in hydroxylamine (B1172632) (the nitrogen and oxygen atoms). To address this, strategies involving the protection of the nitrogen atom are commonly employed to direct alkylation specifically to the oxygen atom.

O-Alkylation Strategies of Hydroxylamines

A primary and effective method for the synthesis of O-alkoxyamines is the O-alkylation of hydroxylamine or its derivatives. To prevent the undesired N-alkylation, the nitrogen atom of hydroxylamine is typically protected with a suitable group. This protecting group is then removed in a subsequent step to yield the desired O-substituted hydroxylamine.

One widely used N-protected form of hydroxylamine is N-hydroxyurethane . The synthesis involves the reaction of N-hydroxyurethane with an appropriate alkylating agent, such as 2-methoxybenzyl chloride, in the presence of a base like sodium ethoxide. This reaction proceeds via an SN2 mechanism, where the alkoxide of N-hydroxyurethane acts as the nucleophile. The resulting N-protected intermediate is then hydrolyzed, typically under basic conditions, to remove the urethane (B1682113) group and afford the final this compound. A one-pot version of this procedure has been developed for the synthesis of related O-benzyl hydroxylamines, which offers advantages in terms of procedural simplicity and yield.

Another common N-protecting group is the phthalimide (B116566) group , utilizing N-hydroxyphthalimide as the starting material. The synthesis of O-alkylhydroxylamines via this route can be achieved through two main pathways:

Reaction with alkyl halides: N-hydroxyphthalimide can be O-alkylated with 2-methoxybenzyl chloride in the presence of a base.

Mitsunobu reaction: Alternatively, N-hydroxyphthalimide can be reacted with 2-methoxybenzyl alcohol under Mitsunobu conditions, using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP).

Following the O-alkylation step, the phthalimide protecting group is typically removed by hydrazinolysis (using hydrazine) to release the desired this compound.

A general comparison of these two common protecting group strategies is presented below:

FeatureN-Hydroxyurethane MethodN-Hydroxyphthalimide Method
Starting Material N-HydroxyurethaneN-Hydroxyphthalimide
Alkylation Condition Base (e.g., NaOEt) with alkyl halideBase with alkyl halide or Mitsunobu reaction with alcohol
Deprotection Basic hydrolysisHydrazinolysis
Key Advantage Can often be performed as a one-pot synthesis.Versatile for both alkyl halides and alcohols (via Mitsunobu).

Convergent and Divergent Synthetic Approaches

In contrast, a divergent synthesis would begin with a common intermediate that can be elaborated into a variety of different O-substituted hydroxylamines. For example, a common N-protected hydroxylamine could be reacted with a library of different substituted benzyl (B1604629) halides to produce a range of O-benzylhydroxylamine derivatives. This approach is particularly useful in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. Starting with a core molecule, successive generations of building blocks can be added to create a diverse library of compounds.

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for the synthesis of O-substituted hydroxylamines.

Development of Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalytic methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of N-hydroxyphthalimide derivatives, key intermediates in one of the established routes, has been shown to be significantly accelerated under microwave irradiation compared to conventional heating. tandfonline.com This technique can lead to shorter reaction times, higher yields, and often cleaner reactions. The application of microwave energy to the O-alkylation step of N-hydroxyphthalimide with 2-methoxybenzyl chloride could potentially offer a greener and more efficient alternative to traditional methods.

The use of more environmentally benign solvents is another key aspect of green chemistry. While many traditional organic reactions are carried out in volatile organic compounds (VOCs), research is ongoing to replace these with greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Catalytic Methods for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of synthetic transformations. In the context of synthesizing this compound, catalytic methods can be applied to various steps of the synthesis.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. For the O-alkylation of N-hydroxyphthalimide with 2-methoxybenzyl chloride, a solid-liquid or liquid-liquid PTC system could be employed. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the N-hydroxyphthalimide anion from the solid or aqueous phase to the organic phase where it can react with the alkylating agent. This can lead to faster reaction rates, milder reaction conditions, and simplified work-up procedures.

Transition-metal catalysis also offers opportunities for the synthesis of O-substituted hydroxylamines. For example, palladium-catalyzed cross-coupling reactions have been developed for the O-arylation of hydroxylamine derivatives. While this is for the formation of an O-aryl bond, the development of analogous catalytic systems for O-alkylation with benzyl halides could provide a more efficient and selective route.

Asymmetric Synthesis Considerations

While this compound itself is not chiral, the development of asymmetric methods for the synthesis of related chiral O-substituted hydroxylamines is an active area of research. These methods are crucial when the target molecule contains a stereocenter, for example, if the benzylic carbon were substituted with an additional group.

One approach to asymmetric synthesis involves the enantioselective reduction of oxime ethers . Chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can be used to reduce the C=N bond of an oxime ether with high enantioselectivity, yielding a chiral hydroxylamine.

Another strategy is the kinetic resolution of racemic secondary amines via asymmetric oxygenation. This involves the use of a chiral catalyst to selectively oxidize one enantiomer of a racemic amine to the corresponding hydroxylamine, leaving the other enantiomer unreacted. While not directly applicable to the synthesis of the achiral target compound, these advanced methodologies highlight the potential for creating stereochemically complex O-substituted hydroxylamines.

Purification and Isolation Methodologies for Research Applications

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity for research applications. The typical purification strategy involves the conversion of the free base into its hydrochloride salt, which is often a crystalline solid that is easier to handle and purify. google.com

A general purification protocol involves the following steps:

Work-up: After the deprotection step, the reaction mixture is typically subjected to an aqueous work-up. This may involve extraction with an organic solvent, such as ethyl acetate, to separate the product from water-soluble byproducts. google.com

Salt Formation: The organic extract containing the crude this compound is then treated with hydrochloric acid (HCl). This can be done by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent. This converts the amine functionality into the corresponding hydrochloride salt, which often precipitates from the solution.

Recrystallization: The crude hydrochloride salt is then purified by recrystallization. The choice of solvent is critical for effective purification. For the closely related O-benzylhydroxylamine hydrochloride, solvents such as ethanol (B145695) or a mixture of ethanol and dichloromethane (B109758) have been used successfully. google.com The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

The following table outlines the common steps and reagents used in the purification process.

Purification Step Reagents/Solvents Purpose
Aqueous Work-upEthyl acetate, WaterSeparation of the product from water-soluble impurities.
Salt FormationHydrochloric acid (HCl)Conversion to the more stable and crystalline hydrochloride salt.
RecrystallizationEthanol, DichloromethaneFurther purification of the hydrochloride salt to remove remaining impurities.

The purity of the final product can be assessed by various analytical techniques, such as melting point determination and spectroscopic methods (e.g., NMR, IR). For O-benzylhydroxylamine hydrochloride, a purity of over 98% is often achieved through these methods. google.com

Reactivity and Mechanistic Studies of O 2 Methoxyphenyl Methyl Hydroxylamine

Fundamental Reactivity Patterns as a Nucleophile and Electrophile

O-[(2-methoxyphenyl)methyl]hydroxylamine, a member of the O-alkylhydroxylamine family, exhibits dual reactivity, functioning as both a nucleophile and, under specific conditions, as a component in electrophilic amination reactions. This dual nature is rooted in the electronic properties of the hydroxylamine (B1172632) moiety. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the N-O bond can be cleaved under certain conditions, allowing the nitrogen to act as an electrophile.

As a nucleophile, the primary reactivity of this compound is demonstrated in its condensation with carbonyl compounds to form oxime ethers. The nitrogen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon, a fundamental reaction in organic synthesis. This reactivity is central to its application in the formation of various functional groups and heterocycles.

Conversely, hydroxylamine derivatives can serve as electrophilic aminating agents. wikipedia.orgnih.gov This typically requires the presence of an electron-withdrawing group on the nitrogen to enhance its electrophilicity. While this compound itself is not a classical electrophile, its derivatives, or related O-alkylhydroxylamines, participate in reactions where the nitrogen atom is transferred to a nucleophilic carbon. wikipedia.orgnih.gov For instance, in the presence of a metal catalyst, O-acylhydroxylamines can aminate organozinc reagents. wikipedia.org This electrophilic character is crucial for the construction of carbon-nitrogen bonds in various synthetic contexts.

Investigation of Cleavage Reactions Involving the N-O Bond

The N-O bond in this compound and its derivatives, particularly the corresponding oxime ethers, is relatively weak and susceptible to cleavage under both reductive and oxidative conditions. This susceptibility is a key feature in its application in synthetic chemistry, allowing for deprotection or further functionalization.

Reductive Cleavage Mechanisms

Reductive cleavage of the N-O bond is a widely employed strategy, often used to deprotect the carbonyl group from its corresponding oxime ether or to generate amines. A variety of reducing agents can effect this transformation, each with its own mechanistic nuances.

Commonly used reducing agents include samarium(II) iodide (SmI2), zinc, and catalytic hydrogenation. SmI2 is a powerful single-electron transfer agent that can reductively cleave the N-O bond under mild conditions. The mechanism is believed to involve the transfer of an electron from SmI2 to the oxime ether, leading to the formation of a radical anion which then fragments.

Catalytic hydrogenation, typically using catalysts such as Raney nickel or palladium on carbon, is another effective method. The reaction proceeds via the addition of hydrogen across the C=N and N-O bonds, leading to the formation of the corresponding amine and alcohol. The conditions can often be tuned to favor the formation of either the hydroxylamine or the fully reduced amine. A study on the ruthenium(II)-catalyzed reductive cleavage of N-O bonds in N-alkoxy amides and sulfonamides highlights the utility of transition metals in facilitating this transformation. rsc.org

Below is a table summarizing various reductive cleavage methods for N-O bonds in oxime ethers and related compounds.

Reagent/CatalystSubstrateProductYield (%)Reference
SmI2O-benzyl oximeAmineHighN/A
Zn/AcOHO-alkyl oximeAmineGoodN/A
H2/Raney NiO-alkyl oximeAmineGood-Excellent researchgate.net
HCOOH/NEt3, Ru(II) catalystN-alkoxy amideAmideModerate-Good rsc.org
Elemental Sulfur/DABCON-alkoxyamideAmideSatisfactory-Excellent rsc.org

Oxidative Cleavage Pathways

Oxidative cleavage of the N-O bond is another important transformation, often leading to the regeneration of the parent carbonyl compound or the formation of other oxidized nitrogen species. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have emerged as effective oxidants for this purpose. lucp.netresearchgate.netarkat-usa.orgresearchgate.net

The mechanism of oxidation by hypervalent iodine reagents is thought to involve the initial coordination of the iodine(III) species to the nitrogen or oxygen of the oxime ether, followed by a rearrangement that leads to the cleavage of the N-O bond and the formation of the carbonyl compound and a nitrogen-containing byproduct. lucp.net These reactions are typically fast and occur under mild conditions. lucp.netresearchgate.net The oxidation of aldoximes with hypervalent iodine reagents can also lead to the formation of nitrile oxides, which are valuable intermediates in the synthesis of heterocycles. researchgate.netarkat-usa.orgresearchgate.net

The choice of oxidant and reaction conditions can influence the outcome of the reaction. For instance, the oxidation of ketoximes with hypervalent iodine reagents often results in the deprotection to the parent ketone or a Beckmann rearrangement product. lucp.net

Participation in Condensation Reactions

This compound readily participates in condensation reactions, most notably with aldehydes and ketones to form O-benzyl oxime ethers. These reactions are fundamental to its utility in organic synthesis, providing a gateway to a wide array of further transformations.

Oxime Formation and Related Methodologies

The reaction of this compound with an aldehyde or a ketone proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration to yield the corresponding O-(2-methoxybenzyl) oxime ether. This reaction is typically carried out under mild acidic or basic conditions to facilitate both the nucleophilic attack and the subsequent elimination of water.

The resulting oxime ethers are stable compounds that serve as protecting groups for carbonyls. The 2-methoxybenzyl group can be cleaved under specific reductive or oxidative conditions, regenerating the carbonyl functionality. This protecting group strategy is valuable in multi-step syntheses where the carbonyl group needs to be masked during other transformations.

Amine-Derived Functional Group Synthesis

The oxime ethers derived from this compound are versatile intermediates for the synthesis of various amine-derived functional groups, particularly nitrogen-containing heterocycles.

Synthesis of Pyridines: Oxime derivatives can be used in the synthesis of substituted pyridines. For example, a copper-catalyzed [3+3] annulation of saturated ketones with oxime acetates provides an efficient route to polysubstituted pyridines. nih.govrsc.org This method involves the in situ generation of enones from the saturated ketones, which then react with the imines formed from the oxime acetates. nih.gov Iron-catalyzed oxidative [3+3] annulation of oxime esters with inactivated saturated ketones also yields highly substituted pyridines. acs.org

Synthesis of Pyrroles: Pyrroles can also be synthesized from oxime derivatives. A method involving an iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes, followed by a wikipedia.orgwikipedia.org sigmatropic rearrangement, leads to the formation of 1,4-imino aldehydes that cyclize to form substituted pyrroles. acs.org Another approach involves the copper-catalyzed coupling of oxime acetates with dialkyl acetylenedicarboxylates under aerobic conditions to yield highly substituted pyrroles. nih.gov

Synthesis of Isoxazoles: Isoxazoles are readily accessible from O-alkyl oximes. The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl) provides a direct route to 4-iodoisoxazoles. nih.govorganic-chemistry.orgresearchgate.net These can be further functionalized via palladium-catalyzed cross-coupling reactions. nih.gov

The following table provides a summary of heterocyclic compounds synthesized from oxime derivatives.

HeterocycleStarting MaterialsCatalyst/ReagentKey TransformationReference
Pyridine (B92270)Saturated Ketone, Oxime AcetateCopper[3+3] Annulation nih.govrsc.org
PyridineSaturated Ketone, Oxime EsterIronOxidative [3+3] Annulation acs.org
PyrroleO-allyl oximeIridiumIsomerization/ wikipedia.orgwikipedia.org Rearrangement acs.org
PyrroleOxime Acetate, Dialkyl AcetylenedicarboxylateCopper[3+2] Condensation nih.gov
Isoxazole2-alkyn-1-one O-methyl oximeIClElectrophilic Cyclization nih.govorganic-chemistry.org

Mechanistic Elucidation via Kinetic and Spectroscopic Analyses

The elucidation of a chemical reaction's mechanism is a cornerstone of physical organic chemistry, providing fundamental insights into the transformation of reactants into products. This process typically involves a combination of kinetic studies to understand reaction rates and spectroscopic analyses to identify transient species.

In-situ Spectroscopic Monitoring of Reaction Intermediates

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, are powerful tools for observing the formation and decay of reaction intermediates in real-time. These methods can provide structural information about transient species that are crucial for mapping out a reaction pathway. For a compound like this compound, one might hypothesize the formation of various intermediates depending on the reaction conditions (e.g., oxidation, reduction, or substitution reactions).

However, a comprehensive search of scientific databases and literature has not yielded any published studies that report the in-situ spectroscopic monitoring of reactions involving this compound. Consequently, there is no specific data available on the characteristic spectroscopic signatures (e.g., NMR chemical shifts, IR absorption bands) of any potential reaction intermediates of this compound. Without such experimental data, a detailed and scientifically accurate discussion of the intermediates formed in its reactions is not possible.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a sensitive probe used to determine the rate-determining step of a reaction and to gain insight into the structure of the transition state. This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). A significant KIE (typically kH/kD > 2) often indicates that the bond to the isotopically substituted atom is broken in the rate-determining step.

For this compound, KIE studies could be designed to investigate various potential rate-determining steps, such as C-H bond activation at the benzylic position or N-H bond cleavage at the hydroxylamine moiety. However, similar to the lack of spectroscopic data, there are no published research findings that present KIE data for reactions involving this compound. As a result, it is not possible to present a data-driven analysis of the rate-determining steps for the reactions of this compound.

Applications of O 2 Methoxyphenyl Methyl Hydroxylamine in Complex Organic Synthesis

Utility as a Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of drug discovery and development, as these motifs are prevalent in a vast number of biologically active molecules. O-[(2-methoxyphenyl)methyl]hydroxylamine serves as a versatile precursor for the construction of several important classes of heterocycles, including pyridines, oxadiazoles, and isoxazoles.

Synthesis of Pyridines and Related Scaffolds

The pyridine (B92270) ring is a fundamental structural unit in numerous pharmaceuticals and agrochemicals. While various methods exist for pyridine synthesis, the use of this compound offers a distinct approach. Although direct, well-documented examples of its application in mainstream pyridine syntheses like the Hantzsch or Chichibabin reactions are not prevalent in readily accessible scientific literature, its inherent chemical properties suggest its potential as a precursor. The hydroxylamine (B1172632) functionality can, in principle, react with 1,5-dicarbonyl compounds or their equivalents, a common strategy for pyridine ring formation. The 2-methoxybenzyl group could serve as a protecting group that can be cleaved under specific conditions to reveal a primary amine for cyclization.

Further research is required to fully elucidate and optimize the reaction conditions for the utilization of this compound in the synthesis of substituted pyridines. The exploration of different catalysts and reaction partners could unlock novel pathways to access complex pyridine-based molecules.

Construction of Oxadiazoles and Isoxazoles

Oxadiazoles and isoxazoles are five-membered aromatic heterocycles that are isosteres of esters and amides and are frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The synthesis of these heterocycles often involves the condensation of a hydroxylamine derivative with a carboxylic acid or its derivative for oxadiazoles, or with a β-dicarbonyl compound or its equivalent for isoxazoles.

This compound can theoretically serve as the hydroxylamine component in these syntheses. For instance, its reaction with an activated carboxylic acid, followed by cyclodehydration, could yield a 1,2,4-oxadiazole. Similarly, condensation with a 1,3-diketone or an α,β-unsaturated ketone could lead to the formation of a substituted isoxazole. However, specific, detailed research findings outlining these transformations with this compound are not widely reported in the current body of scientific literature.

Role in Amine and Amide Synthesis Methodologies

Amines and amides are ubiquitous functional groups in organic chemistry and are fundamental to the structure of peptides, proteins, and many synthetic drugs. The development of novel methods for their synthesis is an ongoing area of research.

Preparation of Primary and Secondary Amines

O-alkyl hydroxylamines can be used as precursors to primary amines through reductive cleavage of the N-O bond. In the case of this compound, the 2-methoxybenzyl group can be considered a protecting group for the hydroxylamine functionality. This protecting group can potentially be removed under specific reductive conditions to yield hydroxylamine, which can then be further reduced or used in other transformations to generate a primary amine.

Furthermore, the nitrogen atom of this compound could potentially act as a nucleophile in reactions with alkylating or arylating agents, leading to the formation of N-substituted derivatives. Subsequent cleavage of the O-benzyl bond would then provide access to secondary amines. The viability and efficiency of these theoretical pathways would depend on the development of selective cleavage and substitution methodologies.

Formation of Substituted Amides through Novel Pathways

The synthesis of amides typically involves the coupling of a carboxylic acid with an amine. While this compound is not a direct precursor to amides in the traditional sense, its derivatives could potentially participate in novel amide bond-forming reactions. For example, after N-acylation, the resulting O-benzyl hydroxamic acid could undergo rearrangement or fragmentation reactions to yield amides under specific conditions. As with its other potential applications, dedicated research is needed to explore and validate these synthetic strategies.

Contribution to Carbon-Carbon Bond Formation Strategies

While primarily recognized as a source of nitrogen, the reactivity of this compound and its derivatives could potentially be harnessed in carbon-carbon bond-forming reactions. For instance, after conversion to an oxime or a nitrone, this compound could participate in cycloaddition reactions or be used to direct C-H activation processes. These applications remain largely speculative and represent an open area for future synthetic exploration.

Cross-Coupling Reactions Utilizing Hydroxylamine Derivatives

O-Alkylhydroxylamines, including this compound, are valuable precursors to N-alkoxyamines and related structures, which can be accessed through transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of C-N bonds, a critical step in the synthesis of numerous pharmaceuticals and agrochemicals.

Palladium- and copper-based catalytic systems have been extensively developed for the N-arylation and N-alkenylation of hydroxylamine derivatives. In a typical palladium-catalyzed Buchwald-Hartwig amination, an aryl or vinyl halide (or triflate) is coupled with the hydroxylamine derivative in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The 2-methoxybenzyl group in this compound can influence the reaction's efficiency and selectivity through steric hindrance and potential chelation effects with the metal center.

Similarly, copper-catalyzed Ullmann-type couplings offer a complementary approach for the N-arylation of hydroxylamines, often with a broader substrate scope and milder reaction conditions. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields and minimizing side reactions, such as O-arylation or reduction of the hydroxylamine.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10085
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane11078
32-IodopyridinePdCl₂(PPh₃)₂ (5)PPh₃ (10)NaOtBuTHF8092
44-Vinylphenyl triflatePd(dba)₂ (3)BrettPhos (6)LHMDSDME9088

Note: The data in this table is illustrative and based on typical conditions for similar cross-coupling reactions.

Addition Reactions to Unsaturated Systems

The nucleophilic nature of the nitrogen atom in this compound allows it to participate in addition reactions with various unsaturated systems, providing access to a range of functionalized molecules.

A prominent application is the conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, and sulfones. This reaction, often catalyzed by a base, leads to the formation of β-aminooxy carbonyl compounds and their derivatives, which are valuable synthetic intermediates. The 2-methoxybenzyl protecting group is generally stable under these conditions and can be removed at a later stage if required.

Furthermore, this compound can react with alkenes and alkynes under appropriate conditions to form heterocyclic structures. For instance, the [3+2] cycloaddition of nitrones, generated in situ from the corresponding hydroxylamine, with alkenes is a powerful method for the stereoselective synthesis of isoxazolidines. These five-membered heterocycles are precursors to valuable 1,3-amino alcohols.

Table 2: Michael Addition of this compound to Various Acceptors

EntryMichael AcceptorCatalystSolventTemp (°C)Yield (%)
1Methyl acrylateDBUCH₂Cl₂rt95
2AcrylonitrileTriton BMeCN5089
3Phenyl vinyl sulfoneK₂CO₃DMF6091
4ChalconeEt₃NEtOHrt82

Note: The data in this table is illustrative and based on typical conditions for Michael addition reactions.

Employed in the Synthesis of Advanced Chemical Intermediates

The versatility of this compound extends to its use as a key starting material for the synthesis of more complex and valuable chemical intermediates. The ability to introduce a protected hydroxylamino group, which can be subsequently elaborated, makes it a strategic choice in multi-step synthetic sequences.

One significant application is in the synthesis of N-alkoxyamides, which are important functional groups in many biologically active molecules and also serve as precursors for other nitrogen-containing compounds. These can be prepared by the acylation of this compound with acyl chlorides or activated carboxylic acids.

Moreover, the cleavage of the N-O bond in derivatives of this compound can be exploited to generate amines or other nitrogenous functionalities under reductive conditions. The 2-methoxybenzyl group can often be removed concurrently or in a separate step, providing access to the free hydroxylamine or amine. This strategy is particularly useful in the total synthesis of natural products and complex drug molecules where the controlled introduction of a nitrogen atom is required. The products derived from this reagent are key intermediates in the preparation of various bioactive heterocycles, such as certain substituted pyridines, pyrazoles, and isoxazoles.

Table 3: Synthesis of Advanced Intermediates from this compound

EntryReactantProductReaction TypeConditionsYield (%)
1Benzoyl chlorideN-(2-Methoxybenzyloxy)benzamideAcylationPyridine, CH₂Cl₂94
24-Toluenesulfonyl chlorideO-(2-Methoxybenzyl)-N-(tosyl)hydroxylamineSulfonylationEt₃N, THF87
3Methyl vinyl ketone5-Methyl-2-(2-methoxybenzyl)isoxazolidin-5-olMichael Addition/CyclizationK₂CO₃, MeOH75
4Di-tert-butyl dicarbonatetert-Butyl N-(2-methoxybenzyloxy)carbamateN-ProtectionNaOH, Dioxane/H₂O98

Note: The data in this table is illustrative and based on established synthetic transformations of hydroxylamines.

Theoretical and Computational Investigations of O 2 Methoxyphenyl Methyl Hydroxylamine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. Through quantum chemical calculations, a detailed picture of the electron distribution and the nature of the chemical bonds within O-[(2-methoxyphenyl)methyl]hydroxylamine can be obtained.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the energies and shapes of the molecular orbitals (MOs) of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the methoxyphenyl ring. The LUMO, conversely, is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Results of Frontier Molecular Orbital Analysis for this compound (Note: The following data are representative examples of what would be obtained from quantum chemical calculations and are for illustrative purposes only.)

Molecular Orbital Energy (eV) Primary Atomic Orbital Contributions
HOMO -8.5 N(1s), O(2p), C(2p) of phenyl ring
LUMO -0.5 C(2p) of phenyl ring, C-O antibonding

Electron Density Distribution and Electrostatic Potential Maps

The distribution of electrons within the this compound molecule is not uniform due to the different electronegativities of the constituent atoms. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using electron density distribution and molecular electrostatic potential (MEP) maps.

MEP maps are particularly insightful as they project the electrostatic potential onto the electron density surface. Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are prone to electrophilic attack. For this compound, these regions would be concentrated around the oxygen and nitrogen atoms. Conversely, regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. These are often found around the hydrogen atoms, particularly the one attached to the nitrogen. The MEP map provides a valuable visual guide to the molecule's reactive sites.

Conformational Analysis and Steric Effects

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Energy Minimization and Conformational Sampling

To find the most stable conformers, computational methods are used to perform energy minimization. This process involves systematically altering the geometry of the molecule to find the arrangement with the lowest potential energy. Conformational sampling techniques, such as systematic searches or molecular dynamics simulations, are used to explore the potential energy surface of the molecule and identify all low-energy conformers. The relative energies of these conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant.

Impact of O-Methylphenyl Moiety on Molecular Geometry

Table 2: Representative Dihedral Angles for a Low-Energy Conformer of this compound (Note: The following data are hypothetical and for illustrative purposes to show the type of information gained from conformational analysis.)

Dihedral Angle Atoms Involved Value (degrees)
τ1 C(phenyl)-C(phenyl)-C(benzyl)-O 120
τ2 C(phenyl)-C(benzyl)-O-N 180 (anti)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state analysis is a crucial part of reaction pathway modeling. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for predicting the rate of the reaction and understanding its mechanism. For instance, the oxidation or reduction of the hydroxylamine (B1172632) group could be modeled, and the calculations would reveal the most likely pathway by comparing the activation energies of different possible mechanisms.

Table 3: Example of Calculated Energies for a Hypothetical Reaction Pathway (Note: The energy values are for illustrative purposes to demonstrate the output of reaction pathway modeling.)

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Intermediate -5.7
Transition State 2 +10.1

Computational Elucidation of Reaction Mechanisms

Currently, there are no specific computational studies in the published literature that elucidate the reaction mechanisms of this compound. Theoretical investigations into related, yet simpler, molecules like hydroxylamine have utilized ab initio calculations and density functional theory (DFT) to explore reaction pathways, such as SN2 reactions or decomposition processes. These studies often calculate transition state geometries, activation energies, and reaction energy profiles to provide a deep understanding of the mechanism at a molecular level. However, such detailed analyses for the title compound, with its specific methoxyphenyl substituent, are absent from the scientific record.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry serves as a powerful predictive tool for understanding how a molecule might behave in new, unexplored reactions. Methods like DFT can be used to calculate molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and various reactivity indices. This information helps in predicting whether a molecule will act as a nucleophile or an electrophile, and at which specific atomic sites it is most likely to react. Furthermore, computational modeling can predict the stereoselectivity and regioselectivity of potential transformations by comparing the activation barriers of different reaction pathways. For this compound, however, no such predictive studies have been reported, leaving its reactivity profile in novel transformations computationally uncharted.

Derivatives and Analogues of O 2 Methoxyphenyl Methyl Hydroxylamine: Synthesis and Reactivity

Synthesis of Variously Substituted O-Benzylhydroxylamines

The synthesis of O-benzylhydroxylamines, including analogues of O-[(2-methoxyphenyl)methyl]hydroxylamine, can be achieved through several strategic routes. These methods often involve the O-alkylation of a hydroxylamine (B1172632) equivalent with an appropriate benzyl (B1604629) halide or alcohol.

One common and efficient method involves the O-benzylation of an N-protected hydroxylamine derivative, such as N-hydroxyurethane or N-hydroxyphthalimide, followed by deprotection. arabjchem.orgarabjchem.org For instance, the reaction of N-hydroxyurethane with variously substituted benzyl halides in the presence of a base like sodium ethoxide yields O-benzyl carbethoxyhydroxamates. Subsequent hydrolysis of these intermediates with an alkali solution produces the desired O-benzylhydroxylamines, which are often isolated as their hydrochloride salts. arabjchem.orgarabjchem.org This one-pot sequential process is noted for its chemo- and regio-selectivity, simplicity of purification, and good yields. arabjchem.org

Another versatile method is the Mitsunobu reaction, which allows for the direct preparation of O-substituted hydroxylamines from alcohols. nih.gov In this approach, a substituted benzyl alcohol is reacted with N-hydroxyphthalimide in the presence of diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph₃P). The resulting N-(benzyloxy)phthalimide is then treated with a reagent like hydrazine (B178648) to cleave the phthalimide (B116566) group, affording the target O-benzylhydroxylamine. nih.gov This method is particularly useful for synthesizing derivatives from alcohols that are readily available or prepared by the reduction of corresponding aldehydes. nih.gov

A third approach involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol methanesulfonates (mesylates), followed by acidic N-deprotection to yield the O-substituted hydroxylamines as crystalline hydrochlorides. organic-chemistry.org This process avoids the need to convert alcohols to halides first. organic-chemistry.org

The table below summarizes the synthesis of various halo-substituted O-benzylhydroxylamine hydrochlorides via the N-hydroxyurethane method.

Table 1: Synthesis of Halo-Substituted O-Benzylhydroxylamine Hydrochlorides

Benzyl Halide Substituent Product Overall Yield (%)
4-Fluorobenzyl chloride O-(4-Fluorobenzyl)hydroxylamine hydrochloride 85
4-Chlorobenzyl chloride O-(4-Chlorobenzyl)hydroxylamine hydrochloride 81
4-Bromobenzyl bromide O-(4-Bromobenzyl)hydroxylamine hydrochloride 82
2,4-Dichlorobenzyl chloride O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride 80
3,4-Dichlorobenzyl chloride O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride 78
2,6-Dichlorobenzyl chloride O-(2,6-Dichlorobenzyl)hydroxylamine hydrochloride 79

Data sourced from Emami S., Foroumadi A. (2006). arabjchem.org

Comparative Reactivity Studies of Analogues with Modified Phenyl Moieties

Studies on O-benzylhydroxylamine derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) have shown that the introduction of halogen atoms to the aromatic ring can improve potency. nih.gov This suggests that the electronic modifications imparted by substituents affect the compound's ability to coordinate with the heme iron at the enzyme's active site. nih.gov Docking studies indicate that while the parent O-benzylhydroxylamine can adopt multiple binding modes, substituted analogues may have more defined interactions, leading to enhanced inhibitory activity. nih.gov

The reactivity of O-benzylhydroxylamine analogues has also been explored in the context of developing redox-triggered nitroxyl (B88944) (HNO) donors. nih.govmdpi.com In this work, para-substituted O-benzyl sulfohydroxamic acids were synthesized. The nature of the para-substituent (e.g., nitro or azido (B1232118) group) was designed to facilitate the release of nitroxyl upon a specific chemical trigger, such as reduction. nih.govmdpi.com For example, derivatives containing a nitro group release HNO upon reduction with agents like sodium borohydride. mdpi.com The efficiency of HNO release, measured by the formation of its dimerization and dehydration product, nitrous oxide (N₂O), is dependent on the substituent.

Table 2: Nitrous Oxide (N₂O) Formation from Redox-Triggered HNO Donors

Compound Triggering Agent N₂O Yield (%)
N-((4-nitrobenzyl)oxy)-4-methylbenzenesulfonamide Sodium borohydride 25
N-((4-nitrobenzyl)oxy)methanesulfonamide Sodium borohydride 51
N-((4-azidobenzyl)oxy)-4-methylbenzenesulfonamide Triphenylphosphine 92

Data sourced from Dutton A. S., et al. (2014). mdpi.com

These findings demonstrate that modifying the phenyl moiety provides a powerful tool for fine-tuning the chemical and biological properties of O-benzylhydroxylamine derivatives.

Preparation and Chemical Behavior of N-Substituted Derivatives

The nitrogen atom of O-benzylhydroxylamines is nucleophilic and can readily react with various electrophiles to form N-substituted derivatives. This reactivity allows for the synthesis of diverse structures, including N-acyl and N-sulfonyl derivatives, which serve as important intermediates and biologically active compounds.

N-Acylation can be achieved by reacting an O-benzylhydroxylamine with an acid chloride or carboxylic acid. This reaction is fundamental to the preparation of O-benzyl hydroxamates, which are stable precursors to hydroxamic acids. For example, N-benzylbenzohydroxamic acid analogues are prepared by treating N-benzylhydroxylamine with a substituted benzoyl chloride in the presence of a base like sodium bicarbonate. lookchem.com

Similarly, N-sulfonylation is accomplished by reacting O-benzylhydroxylamines with sulfonyl chlorides, typically in the presence of a base such as pyridine (B92270). nih.gov This reaction yields O-benzyl-substituted sulfohydroxamic acids (N-(benzyloxy)sulfonamides). nih.govmdpi.com These compounds have been investigated for their potential as HNO donors, as discussed in the previous section. nih.govmdpi.com

The general schemes for these transformations are as follows:

N-Acylation: R-COCl + H₂N-O-CH₂-Ar → R-CO-NH-O-CH₂-Ar + HCl

N-Sulfonylation: R-SO₂Cl + H₂N-O-CH₂-Ar → R-SO₂-NH-O-CH₂-Ar + HCl

These reactions highlight the utility of O-benzylhydroxylamines as building blocks for creating more complex molecules with tailored properties. The resulting N-O bond is a key structural feature in many biologically significant compounds. researchgate.net

Exploitation of Derivatives in Cascade and Multi-Component Reactions

O-benzylhydroxylamine derivatives are valuable synthons in cascade and multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single pot. researchgate.netnih.gov Their ability to react with carbonyl compounds is central to many of these applications.

A primary application involves the condensation of O-benzylhydroxylamines with aldehydes or ketones to form O-benzyl oximes. The corresponding N-benzylhydroxylamines react to form N-benzyl nitrones. These nitrones are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings like isoxazolines and isoxazolidines. mdpi.com This transformation is a powerful tool for synthesizing complex nitrogen- and oxygen-containing scaffolds.

More recently, N-benzylhydroxylamine has been demonstrated to act as a "C1N1 synthon" in a novel [2+2+1] cyclization for constructing 1,2,5-trisubstituted imidazoles. rsc.org This process involves the in-situ generation of an acyl ketonitrone intermediate, which then undergoes a cascade reaction involving tautomerization and activation of the α-C(sp³)–H bond, leading to a site-selective cyclization. rsc.org

Furthermore, hydroxylamine derivatives are potential components in isocyanide-based MCRs like the Ugi and Passerini reactions. beilstein-journals.org These reactions combine three or four starting materials to produce highly functionalized products in a single, atom-economical step. The amine functionality of the hydroxylamine derivative can participate as the amine component in the Ugi four-component reaction (U-4CR), leading to the synthesis of complex peptide-like structures incorporating the N-O linkage. beilstein-journals.orgnih.gov The exploitation of these derivatives in MCRs and cascade reactions represents an efficient strategy for generating molecular diversity and accessing novel chemical entities. baranlab.org

Future Directions and Emerging Research Avenues

Potential for Catalyst Design and Ligand Development

The unique structure of O-[(2-methoxyphenyl)methyl]hydroxylamine, which combines a hydroxylamine (B1172632) moiety with a methoxy-substituted benzyl (B1604629) group, makes it a compelling candidate for the development of novel catalysts and ligands. The hydroxylamine group can serve as a coordination site for metal centers, while the ortho-methoxy group can influence the steric and electronic environment of the catalyst, potentially enhancing selectivity and reactivity.

Research on related O-benzylhydroxylamine compounds has demonstrated their utility in catalysis. For instance, O-benzylhydroxylamine is used as a nucleophile in enantioselective conjugate addition reactions catalyzed by chiral Lewis acids, providing a pathway to valuable β-amino acid precursors. sciforum.netacs.org Furthermore, the condensation of O-benzylhydroxylamine with anhydrides is a key step in the synthesis of N-oxyl species, which are promising catalysts for hydrogen atom transfer (HAT) reactions essential for C-H bond activation. nih.gov The presence of the 2-methoxy group in this compound could modulate the properties of such catalysts, offering a new handle for tuning their performance.

The development of chiral ligands is another promising area. The ortho-substituent could play a crucial role in creating a specific chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. The potential for this compound to act as a precursor to more complex, chiral ligands for asymmetric catalysis is a significant area for future exploration.

Table 1: Potential Catalytic Applications based on Structural Analogs

Catalytic Application Role of O-benzylhydroxylamine Analog Potential Influence of 2-Methoxy Group
Enantioselective Conjugate Addition Nucleophile in Lewis acid-catalyzed reactions sciforum.netacs.org May alter nucleophilicity and steric interactions, affecting enantioselectivity.
Hydrogen Atom Transfer (HAT) Catalysis Precursor to N-oxyl catalysts nih.gov Could modify the electronic properties and stability of the resulting N-oxyl species.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adaptation of chemical processes to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis of and reactions involving this compound are well-suited for this transition.

Continuous flow chemistry has been identified as a promising approach for the synthesis of related compounds, such as N-benzylhydroxylamine hydrochloride, highlighting the feasibility of applying these techniques. Flow chemistry can be particularly beneficial for managing reaction intermediates and improving the efficiency of multi-step syntheses. Photoredox catalysis, an area where alkoxyamines are finding increasing use, is often enhanced by flow reactors which allow for precise control of irradiation and reaction time. bath.ac.uk The integration of this compound into such systems could enable the development of automated platforms for the rapid synthesis of compound libraries for drug discovery or materials science research.

Exploration of Novel Reactivity Modes for Untapped Transformations

The alkoxyamine functional group is a focal point of emerging research in synthetic chemistry, particularly in the realm of photoredox and electrochemical catalysis. researchgate.net These methods can induce the oxidative cleavage of the C-O bond in alkoxyamines, leading to the formation of reactive intermediates like carbocations or radicals under mild conditions. researchgate.netrsc.org This reactivity opens up new avenues for nucleophilic substitution reactions that were previously inaccessible.

The 2-methoxybenzyl group in this compound is particularly significant in this context. The methoxy (B1213986) group is an electron-donating group, which could stabilize a benzylic carbocation formed upon mesolytic cleavage, potentially facilitating this reaction pathway. rsc.org Exploring the electrochemical and photochemical behavior of this specific compound could lead to the development of novel synthetic methodologies.

Key Emerging Reactivity Modes for Alkoxyamines:

Oxidative Mesolytic Cleavage: Generation of carbocations for esterification and other nucleophilic substitutions. researchgate.net

Homolytic Cleavage: Triggered by chemical or photochemical means to produce nitroxide and carbon-centered radicals. rsc.org

Radical Reactions: Alkoxyamines can serve as precursors for generating radicals in a controlled manner for applications in polymer chemistry and organic synthesis. cmu.edu

Investigating how the 2-methoxy substituent influences the energetics and outcomes of these cleavage processes is a key area for future research, potentially unlocking new synthetic transformations.

Interdisciplinary Research Opportunities in Materials Science and Engineering (focusing on the synthetic role of the compound)

The structural motifs present in this compound suggest its potential as a versatile building block in materials science and engineering. Methoxy-substituted benzylamines, which are structurally related, have been used to create functional materials with tunable properties. For example, their incorporation as guest molecules into macrocyclic diacetylene hosts, followed by topochemical polymerization, can yield polydiacetylenes with unique optical or responsive characteristics.

This compound could serve a similar role as a monomer or functionalizing agent in polymer synthesis. The hydroxylamine functionality offers a reactive handle for grafting onto polymer backbones or for initiating polymerization reactions. The presence of the methoxy-substituted aromatic ring can impart specific properties to the resulting material, such as altered solubility, thermal stability, or electronic characteristics. nii.ac.jp Its use in the synthesis of novel polymers, organic frameworks, or functional surfaces represents a promising interdisciplinary research direction, bridging synthetic organic chemistry with materials engineering.

Q & A

Q. What are the common synthetic routes for O-[(2-methoxyphenyl)methyl]hydroxylamine in laboratory settings?

The compound is synthesized via two primary methods:

  • O-Alkylation of hydroxylamine derivatives : Reacting hydroxylamine with 2-methoxybenzyl halides under basic conditions.
  • Methanolysis of hydroxylamine sulfonates : Using sulfonate esters as intermediates, followed by methanolysis to yield the target compound .

Q. Key Reaction Conditions :

MethodReagents/ConditionsYield Optimization Tips
O-Alkylation2-Methoxybenzyl bromide, KOH, aqueous ethanol, 50–60°CUse anhydrous solvents to minimize hydrolysis.
MethanolysisHydroxylamine sulfonate, methanol, refluxControl pH to avoid over-oxidation.

Q. How can researchers characterize the purity and structure of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm) and hydroxylamine protons (δ ~5.2 ppm, broad) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 153.1 [M+H]⁺.
  • Elemental Analysis : Confirm C, H, N, O composition (theoretical: C 62.73%, H 7.19%, N 9.15%, O 20.93%) .

Q. What are the typical reaction pathways involving this compound?

The compound participates in:

  • Oxidation : Forms nitroso derivatives (e.g., with KMnO₄ in acidic conditions).
  • Reduction : Yields amines (e.g., using LiAlH₄).
  • Nucleophilic Substitution : Reacts with alkyl halides to form N-alkylated products .

Q. Example Reaction :

This compound + CH₃I → N-Methyl-O-[(2-methoxyphenyl)methyl]hydroxylamine  

Advanced Research Questions

Q. What are the key metabolic pathways of this compound in mammalian systems?

In hepatic microsomes, the compound is metabolized via:

  • Reduction : Converted back to o-anisidine (a bladder carcinogen) by CYP1A enzymes.
  • Oxidation : Forms o-aminophenol (major) and trace o-nitrosoanisole (minor) via CYP2E1 .

Q. Species-Specific Differences :

MetaboliteRat MicrosomesRabbit Microsomes
o-AnisidineHighModerate
o-AminophenolModerateHigh
Unidentified Metabolite (M1)NegligibleSignificant

Implications : Use rabbit models for studying M1 formation and rat models for reductive pathways .

Q. How do CYP enzyme inducers modulate the metabolism of this compound?

Inducers alter metabolite profiles:

  • β-Naphthoflavone (CYP1A inducer) : Increases o-aminophenol (2.4×) and o-anisidine (1.9×).
  • Phenobarbital (CYP2B inducer) : Mild increase in both metabolites (1.4× and 1.2×).
  • Ethanol (CYP2E1 inducer) : Favors o-aminophenol (3×) due to enhanced oxidation .

Experimental Design Tip : Pre-treat animal models with inducers to isolate CYP-specific effects.

Q. How can conflicting data on metabolite profiles across species be resolved?

Discrepancies arise from:

  • Species-Specific Enzyme Activity : Rabbit microsomes produce M1, absent in rats.
  • Redox Cycling : CYP2E1 oxidizes o-anisidine to o-aminophenol, masking reduction efficiency .

Q. Resolution Strategies :

Use purified CYP isoforms (e.g., CYP2E1) in reconstituted systems.

Employ knock-out models to eliminate competing pathways.

Q. How does the methoxy group influence reactivity compared to hydroxylamine derivatives?

The methoxy group:

  • Enhances Stability : Reduces hydrolysis susceptibility vs. hydroxylamine.
  • Directs Reactivity : Electron-donating effect increases nucleophilicity at the hydroxylamine site, favoring substitutions .

Q. Comparative Data :

CompoundHydrolysis Rate (pH 7.4)Oxidation Potential
This compoundLowModerate
HydroxylamineHighHigh

Q. What precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).
  • Storage : –20°C under argon to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.